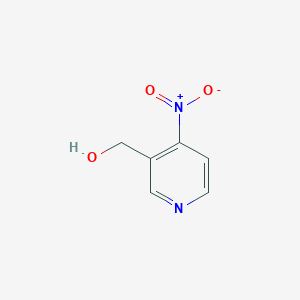

(4-Nitropyridin-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1706462-55-6 |

|---|---|

Molecular Formula |

C6H6N2O3 |

Molecular Weight |

154.12 g/mol |

IUPAC Name |

(4-nitropyridin-3-yl)methanol |

InChI |

InChI=1S/C6H6N2O3/c9-4-5-3-7-2-1-6(5)8(10)11/h1-3,9H,4H2 |

InChI Key |

OGYQYZQZURFWGU-UHFFFAOYSA-N |

SMILES |

C1=CN=CC(=C1[N+](=O)[O-])CO |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])CO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitropyridin 3 Yl Methanol

Retrosynthetic Analysis and Strategic Precursor Selection for Pyridine (B92270) Functionalization

A retrosynthetic analysis of (4-Nitropyridin-3-yl)methanol suggests several potential synthetic pathways. The primary challenge lies in the regioselective functionalization of the pyridine ring to install the hydroxymethyl group at the C-3 position and the nitro group at the C-4 position. The electron-deficient nature of the pyridine ring, particularly at the C-2, C-4, and C-6 positions, heavily influences the strategy for introducing substituents.

The analysis reveals two main disconnection approaches:

Functional Group Interconversion (FGI): This approach starts with a pre-functionalized pyridine ring where one or both of the target functional groups are already present in a different form. For example, a carboxylic acid or an ester at the C-3 position can be reduced to the corresponding alcohol. Similarly, a nitro group can be introduced onto a pyridine ring that already possesses a suitable substituent at the C-3 position.

Ring Construction: This strategy involves building the pyridine ring from acyclic precursors already bearing the necessary functional groups or their precursors. While versatile for highly substituted pyridines, this approach is often more complex than functionalizing a pre-existing pyridine core.

Based on this analysis, strategic precursors for the synthesis would include:

3-Substituted Pyridines: Compounds like nicotinic acid, nicotinamide, or 3-picoline serve as readily available starting materials. The challenge then becomes the regioselective introduction of the nitro group at the C-4 position.

4-Substituted Pyridines: Starting with a 4-substituted pyridine, such as 4-chloropyridine (B1293800) or 4-nitropyridine (B72724), would require the introduction of the hydroxymethyl group at the C-3 position.

Pyridine N-oxides: The use of pyridine N-oxide can activate the pyridine ring towards electrophilic substitution, particularly at the C-4 position, facilitating the introduction of the nitro group. The N-oxide can then be removed in a subsequent step.

Classical Approaches for Pyridine Methanol (B129727) Derivative Synthesis

Classical methods for synthesizing pyridine methanol derivatives often involve multi-step sequences and well-established functional group interconversions.

Multi-Step Conversions from Readily Available Pyridine Intermediates

A common strategy involves a multi-step synthesis starting from commercially available and inexpensive pyridine derivatives. truman.edu For instance, a synthesis could commence with 3-picoline (3-methylpyridine). The methyl group can be oxidized to a carboxylic acid, which is then esterified. Subsequent nitration and reduction of the ester would yield the target molecule.

Illustrative Multi-Step Synthetic Sequence:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Oxidation of 3-picoline | KMnO4, heat | Nicotinic acid |

| 2 | Esterification | CH3OH, H2SO4 (cat.) | Methyl nicotinate |

| 3 | Nitration | HNO3, H2SO4 | Methyl 4-nitronicotinate |

| 4 | Reduction | LiAlH4 or NaBH4 | This compound |

This sequence highlights a logical progression from a simple precursor to the more complex target molecule, utilizing a series of standard organic reactions.

Functional Group Interconversions on the Pyridine Nucleus

Functional group interconversions (FGI) are fundamental to the synthesis of substituted pyridines. ub.edufiveable.mevanderbilt.edu These transformations allow for the conversion of one functional group into another, providing flexibility in synthetic design. Key FGIs relevant to the synthesis of this compound include:

Reduction of Carboxylic Acid Derivatives: The reduction of a carboxylic acid, ester, or acyl chloride at the C-3 position to a hydroxymethyl group is a crucial step. imperial.ac.uk Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) are commonly employed for this transformation. fiveable.me

Oxidation of a Methyl Group: If starting with a precursor like 3-methyl-4-nitropyridine, the methyl group can be oxidized to a hydroxymethyl group. However, controlling the oxidation to stop at the alcohol stage without proceeding to the aldehyde or carboxylic acid can be challenging.

Introduction of the Nitro Group: The nitration of a pyridine ring is a key transformation. This is typically achieved using a mixture of nitric acid and sulfuric acid. kochi-tech.ac.jp The position of nitration is highly dependent on the existing substituents on the pyridine ring.

Table of Relevant Functional Group Interconversions:

| Initial Functional Group | Target Functional Group | Reagents |

| -COOH | -CH2OH | LiAlH4, THF |

| -COOR | -CH2OH | LiAlH4 or NaBH4, EtOH/H2O |

| -CH3 | -CH2OH | (Requires specific oxidizing agents) |

| -H | -NO2 | HNO3, H2SO4 |

Regioselective Introduction of Hydroxymethyl and Nitro Groups

Achieving the correct regiochemistry (substituents at the 3 and 4 positions) is a critical aspect of the synthesis.

The introduction of a nitro group onto a pyridine ring is an electrophilic aromatic substitution. For a 3-substituted pyridine, the directing effects of the substituent will determine the position of nitration. Electron-donating groups at the 3-position will direct nitration to the 2- and 6-positions, while electron-withdrawing groups will direct to the 5-position, and under forcing conditions, potentially the 4-position. The use of pyridine N-oxide can facilitate nitration at the 4-position. researchgate.netorgsyn.org

The introduction of a hydroxymethyl group (or its precursor) at the C-3 position can be achieved through various methods. One approach is the lithiation of a suitably protected pyridine at the 3-position, followed by reaction with formaldehyde. However, achieving regioselective lithiation can be difficult. A more common approach is to start with a precursor that already contains a functional group at the C-3 position, such as nicotinic acid or its derivatives.

Contemporary Synthetic Routes and Mechanistic Investigations

Modern synthetic chemistry offers more sophisticated and efficient methods for the functionalization of pyridine rings.

Catalytic Methodologies for Selective Functionalization of Pyridine Rings

Transition-metal catalysis has emerged as a powerful tool for the C-H functionalization of pyridines, offering direct and atom-economical routes to substituted derivatives. researchgate.net While direct C-H hydroxymethylation and nitration at specific positions of an unsubstituted pyridine ring remain challenging, catalytic cross-coupling reactions are well-established.

For instance, a strategy could involve the synthesis of a dihalopyridine, such as 3-bromo-4-chloropyridine. The C-3 bromine could be subjected to a palladium-catalyzed coupling reaction to introduce a hydroxymethyl group or a precursor. The C-4 chloro group could then be displaced by a nitro group via nucleophilic aromatic substitution (SNAr).

Potential Catalytic Approach:

| Step | Reaction Type | Catalyst/Reagents | Intermediate/Product |

| 1 | Halogenation of Pyridine | (Requires specific conditions) | 3-Bromo-4-chloropyridine |

| 2 | Palladium-catalyzed Cross-Coupling | Pd catalyst, boronic acid/ester | (4-Chloropyridin-3-yl)methanol derivative |

| 3 | Nucleophilic Aromatic Substitution | NaNO2, DMSO, heat | This compound |

Mechanistic investigations into these catalytic cycles focus on understanding the oxidative addition, transmetalation, and reductive elimination steps to optimize reaction conditions and improve selectivity. The electronic properties of the pyridine ring and the nature of the substituents play a crucial role in the efficiency of these catalytic transformations.

Directed Functionalization Strategies, including Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position wikipedia.orgorganic-chemistry.org. Examples of effective DMGs include amides, carbamates, and methoxy (B1213986) groups wikipedia.org.

However, the application of classical DoM to a 4-nitropyridine system presents significant challenges. The pyridine ring is inherently electron-deficient, a characteristic that is strongly amplified by the presence of a C-4 nitro group. This electronic deficiency makes the ring susceptible to nucleophilic addition by organolithium reagents rather than the desired ortho-deprotonation harvard.edu. Furthermore, the nitro group itself is not a classical DMG and strongly deactivates the ring towards electrophilic substitution, which complicates direct functionalization.

To overcome these limitations, modern synthetic methods have been developed to achieve functionalization at the C-3 and C-4 positions of the pyridine ring. A notable strategy involves the generation of transient 3,4-pyridyne intermediates . This approach allows for the regioselective introduction of substituents at these positions, which is otherwise difficult to achieve nih.govrsc.orgresearchgate.net. The general process involves:

Preparation of a Precursor : A suitably substituted pyridine, such as 3-chloro-2-ethoxypyridine, is used as a starting material rsc.org.

Regioselective Lithiation : The precursor undergoes regioselective lithiation, typically at the C-4 position.

Pyridyne Formation : Subsequent treatment with an organomagnesium halide at elevated temperatures leads to the formation of a 3,4-pyridyne intermediate nih.govrsc.org.

Regioselective Addition and Trapping : The pyridyne intermediate is then regioselectively attacked by a nucleophile at the C-4 position, generating a 3-pyridylmagnesium species. This intermediate can be trapped by a variety of electrophiles to install a functional group at the C-3 position, resulting in a 3,4-disubstituted pyridine rsc.orgresearchgate.net.

This pyridyne-based methodology provides a robust and highly regioselective pathway to 3,4-disubstituted pyridines, which could be adapted for the synthesis of precursors to this compound.

| Strategy | Description | Advantages | Challenges for this compound |

| Classical DoM | Use of a Directing Metalation Group (DMG) to guide lithiation to an adjacent position. | High regioselectivity for many aromatic systems. | The nitro group is deactivating; high risk of nucleophilic addition to the electron-deficient ring. |

| 3,4-Pyridyne Intermediate | Formation of a highly reactive pyridyne followed by regioselective nucleophilic addition and electrophilic trapping. | Excellent regiocontrol for 3,4-disubstitution; versatile for introducing various functional groups. | Requires a multi-step sequence starting from a specific precursor; functional group transformations would be needed to install the nitro and methanol groups. |

Chemo- and Regioselective Synthesis Techniques for Nitro-Pyridine Scaffolds

Achieving specific substitution patterns on the pyridine ring, particularly with electronically distinct groups like nitro and methanol, demands high levels of chemo- and regioselectivity.

Ring-Forming Reactions: One powerful approach is the construction of the substituted pyridine ring from acyclic precursors. Three-component ring transformations (TCRT), for instance, can produce highly functionalized nitropyridines that may be difficult to access through other means nih.gov. The reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source like ammonia (B1221849) can serve as a synthetic equivalent for unstable nitromalonaldehyde, leading to various nitropyridine structures nih.gov. This "scrap and build" strategy offers a high degree of flexibility in introducing desired substituents.

Functionalization of Pre-formed Rings: Alternatively, selective functionalization of an existing pyridine ring is a common strategy. As discussed, the generation of 3,4-pyridyne intermediates from precursors like 3-chloropyridines is a state-of-the-art method for achieving 3,4-difunctionalization with high regioselectivity nih.govrsc.org. This method allows for the controlled addition of a nucleophile at C-4 and an electrophile at C-3, providing a clear pathway to the required substitution pattern nih.govrsc.org.

Another important technique is vicarious nucleophilic substitution (VNS) , which is particularly effective for introducing nucleophiles onto electron-deficient nitroaromatic rings. For example, 3-nitropyridine (B142982) can be selectively aminated at the position para to the nitro group (C-4) ntnu.noresearchgate.net. While this demonstrates functionalization directed by a nitro group, achieving substitution at the C-3 position adjacent to a C-4 nitro group would require a different strategic approach.

The choice of synthetic technique is critical and often dictated by the desired substitution pattern and the electronic nature of the substituents.

| Technique | Description | Selectivity | Applicability |

| Three-Component Ring Transformation (TCRT) | Construction of the pyridine ring from three separate components. | Can provide access to complex substitution patterns not easily made otherwise. | Useful for building the core nitro-pyridine scaffold from acyclic precursors nih.gov. |

| 3,4-Pyridyne Intermediates | Functionalization via a transient pyridyne species. | Highly regioselective for 3,4-disubstitution. | A premier method for establishing the 3,4-substitution pattern required for the target molecule nih.govrsc.org. |

| Vicarious Nucleophilic Substitution (VNS) | Nucleophilic substitution of hydrogen on a nitroaromatic ring. | Typically directs substitution ortho or para to the nitro group. | Less directly applicable for C-3 functionalization next to a C-4 nitro group ntnu.noresearchgate.net. |

Optimization of Synthetic Pathways and Reaction Conditions

Methodologies for Yield Enhancement and Reaction Efficiency

Improving the yield and efficiency of synthetic pathways is crucial for the practical production of complex molecules. Several modern techniques are employed to achieve this.

Microwave-Assisted Synthesis: The use of microwave irradiation has become a recognized tool in green chemistry for accelerating organic reactions nih.gov. In the synthesis of pyridine derivatives, microwave heating can lead to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods nih.govnih.govmdpi.com. This efficiency stems from the rapid, uniform heating of the reaction mixture.

Continuous Flow Chemistry: For multi-step syntheses, continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and residence time. This high level of control often leads to improved reproducibility and higher yields. The synthesis of 3,4-disubstituted pyridines via pyridyne intermediates has been successfully adapted to a continuous flow setup, highlighting its advantages for complex reaction sequences researchgate.net.

Catalyst and Reagent Optimization: The rational selection and optimization of catalysts and reagents are fundamental to enhancing reaction yields. For instance, in the synthesis of 2-hydroxy-5-nitropyridine, a potential precursor, optimizing the type and amount of the organic base catalyst was shown to unexpectedly improve the yield of the cyclization step google.com.

Strategies for Purity Profile Improvement in Synthesis

Ensuring the high purity of the final compound is as important as achieving a high yield. Impurities can arise from side reactions, unreacted starting materials, or degradation.

Standard Purification Techniques: Conventional methods such as recrystallization and solvent washing remain essential for improving purity. In the synthesis of various nitropyridine derivatives, the final products are often purified by stirring the crude solid in a suitable solvent like ethyl acetate (B1210297) to dissolve impurities, followed by filtration google.com. Cooling the reaction mixture to induce precipitation of the desired product is also a common and effective strategy google.com.

Chromatographic Methods: For more challenging separations, chromatography is indispensable. Cation-exchange chromatography has been demonstrated as a simple and efficient method for purifying pyridine derivatives, particularly for removing excess reagents from reaction mixtures nih.gov.

Solid-Phase Extraction (SPE): SPE offers a targeted approach to purification. For example, phenylboronic acid (PBA)-based SPE has been used to selectively remove or purify pyridine compounds from complex matrices by exploiting specific chemical interactions jti.com. Additionally, a straightforward method involving treatment with an alkali metal compound followed by distillation has been patented for the high-purity purification of pyridine and its derivatives google.com.

| Method | Application | Benefit |

| Microwave Irradiation | Accelerating reactions in pyridine synthesis. | Higher yields, shorter reaction times, cleaner reactions nih.gov. |

| Continuous Flow | Multi-step synthesis of functionalized pyridines. | Enhanced control, reproducibility, and potential for safer scale-up researchgate.net. |

| Recrystallization/Washing | Final product purification. | Simple, effective for removing common impurities google.com. |

| Chromatography/SPE | Removal of closely related impurities or excess reagents. | High-resolution separation, targeted impurity removal nih.govjti.com. |

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances acs.org. These principles are increasingly being applied to the synthesis of heterocyclic compounds.

Development of Solvent-Free Reaction Methodologies

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful.

Microwave-Assisted Solvent-Free Reactions: Microwave-assisted synthesis is often compatible with solvent-free conditions. The direct absorption of microwave energy by the reactants can promote the reaction without the need for a solvent medium. This approach offers benefits such as high efficiency, short reaction times, and simplified workup procedures nih.govrasayanjournal.co.in.

Mechanochemistry and Solid-State Reactions: Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is an emerging solvent-free technique. By eliminating the need for bulk solvents, mechanochemical methods can significantly reduce waste and energy consumption. Future research in pyridine synthesis is expected to focus more on expanding these solvent-free and solid-state reaction methodologies ijarsct.co.in. These techniques represent a frontier in sustainable chemical manufacturing, offering a path to cleaner and more efficient synthetic processes rasayanjournal.co.inijarsct.co.in.

Design and Implementation of Sustainable Catalytic Systems

The development of sustainable synthetic routes to this compound hinges on the use of efficient catalytic systems that can replace stoichiometric reagents. A plausible and green-oriented synthetic pathway involves the selective reduction of a suitable precursor, such as 4-nitro-3-pyridinecarboxylic acid or its corresponding ester. Catalytic hydrogenation stands out as a premier sustainable method for this transformation, offering significant advantages over traditional reducing agents.

Heterogeneous catalysts are central to this approach due to their ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. nih.gov Catalysts based on noble metals like palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru) supported on materials such as carbon, alumina, or silica (B1680970) are highly effective for the reduction of both carboxylic acid and nitro functionalities. rsc.orgresearchgate.net For instance, the reduction of substituted N-heteroarenes has been successfully achieved using various transition-metal catalysts that offer high efficiency and selectivity. researchgate.netchemrxiv.org

The choice of catalyst and reaction conditions is crucial for achieving chemoselectivity, particularly when multiple reducible groups are present. In the synthesis of this compound from 4-nitro-3-pyridinecarboxylic acid, the challenge lies in reducing the carboxylic acid to an alcohol without simultaneously reducing the nitro group, or vice versa, depending on the desired intermediate pathway. Advanced catalytic systems, including bimetallic nanoparticles or catalysts with specifically designed supports, can offer enhanced selectivity and activity.

Beyond conventional hydrogenation, novel catalytic strategies are emerging. Acceptorless dehydrogenative coupling (ADC) reactions, catalyzed by ruthenium or palladium pincer complexes, represent a highly atom-economical method for forming C-N and C-C bonds in the synthesis of pyridine rings, generating only hydrogen gas as a byproduct. nih.govrsc.org While this applies to the formation of the core ring structure, the principles of using stable, reusable heterogeneous catalysts are directly applicable to the functional group transformations required to produce this compound.

| Catalyst System | Transformation Type | Substrate Example | Key Advantages |

| Pd/C or Pt/C | Catalytic Hydrogenation | Nitroarenes, Carboxylic Acids | High activity, commercial availability, effective for various reductions. |

| Raney Nickel | Catalytic Hydrogenation | Nitro Groups | Cost-effective alternative to noble metals, useful in specific cases. |

| Ru-based Pincer Complexes | Acceptorless Dehydrogenation | Alcohols, Amines | High atom economy (H₂ is the only byproduct), one-step synthesis of pyridines. rsc.org |

| Titanium-based Catalysts | Dearomative Reduction | N-Heteroarenes | High selectivity in the partial reduction of pyridine rings, tolerance of functional groups. chemrxiv.org |

| Hydroxyapatite-supported Pd | Acceptorless Dehydrogenation | Alcohols, Ketones, Ammonia | Heterogeneous, reusable, environmentally benign route to substituted pyridines. nih.gov |

Atom Economy and Process Intensification Studies for Reduced Waste Generation

Sustainable synthesis is quantitatively assessed by metrics such as atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the starting materials are incorporated into the final product, with no byproducts. chemrxiv.org Catalytic reactions, particularly addition reactions like hydrogenation, characteristically exhibit high atom economy compared to stoichiometric processes that generate significant waste. nih.gov

Atom Economy Analysis

To illustrate this, we can compare two hypothetical routes for the synthesis of this compound from 4-nitro-3-pyridinecarboxylic acid.

Route A: Stoichiometric Reduction. Use of a classic stoichiometric reducing agent like lithium aluminum hydride (LiAlH₄). While effective, this reaction generates a substantial amount of inorganic waste during workup.

Route B: Catalytic Hydrogenation. A catalytic approach using molecular hydrogen (H₂) and a reusable heterogeneous catalyst. This is an addition reaction where the only other reagent is hydrogen.

The atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Parameter | Route A: LiAlH₄ Reduction | Route B: Catalytic Hydrogenation |

| Reaction | C₆H₄N₂O₄ + LiAlH₄ → C₆H₆N₂O₃ | C₆H₄N₂O₄ + 2H₂ --(catalyst)--> C₆H₆N₂O₃ + H₂O |

| Reactants | 4-nitro-3-pyridinecarboxylic acid (168.11 g/mol ), LiAlH₄ (37.95 g/mol ) | 4-nitro-3-pyridinecarboxylic acid (168.11 g/mol ), Hydrogen (2 x 2.02 g/mol ) |

| Desired Product | This compound (154.12 g/mol ) | This compound (154.12 g/mol ) |

| Total Reactant Mass | 206.06 g/mol | 172.15 g/mol |

| % Atom Economy | 74.8% (before workup waste) | 89.5% |

Note: The calculation for Route A does not include the significant mass of quenching and workup reagents (e.g., water, acids), which would further lower the practical atom economy. The catalytic route is inherently more atom-economical.

Process Intensification

Process intensification aims to develop smaller, safer, and more efficient manufacturing processes. pharmafeatures.commdpi.com A key strategy is the transition from traditional batch reactors to continuous flow systems. cetjournal.itcetjournal.it This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, such as nitrations or the reduction of nitro compounds. pharmasalmanac.com

In the synthesis of this compound, either the initial nitration to create the precursor or the subsequent catalytic reduction could be significantly improved through process intensification. Continuous flow reactors offer superior heat and mass transfer, precise control over reaction time and temperature, and a much smaller reactor footprint. pharmasalmanac.com These features minimize the formation of byproducts and drastically improve the safety profile by limiting the volume of hazardous material present at any given moment. cetjournal.it

| Feature | Batch Processing | Continuous Flow Processing |

| Reactor Volume | Large, holds the entire batch. | Very small (microreactors or tube reactors). |

| Heat Transfer | Limited by surface-area-to-volume ratio, potential for thermal runaways. | Excellent, high surface-area-to-volume ratio, precise temperature control. pharmasalmanac.com |

| Safety | Higher risk due to large quantities of reagents and potential for runaway reactions. | Inherently safer due to small hold-up volume. cetjournal.it |

| Mixing | Often inefficient, leading to local concentration gradients and side products. | Highly efficient and rapid mixing. |

| Scalability | Complex, often requires re-optimization ("scale-up issues"). | Straightforward by running the process for a longer duration ("scaling-out"). |

| Product Quality | Potential for batch-to-batch variability. | High consistency and reproducibility. pharmasalmanac.com |

By implementing sustainable catalytic systems and leveraging process intensification technologies like continuous flow chemistry, the synthesis of this compound can be aligned with modern standards of green chemistry, resulting in a process that is not only more environmentally friendly but also safer and more cost-effective. pharmafeatures.com

Derivatization and Functionalization Strategies for Advanced Chemical Entities

Design and Synthesis of Analogs with Modified Hydroxymethyl Functionality

The hydroxymethyl group at the 3-position of (4-Nitropyridin-3-yl)methanol serves as a versatile handle for synthetic modifications. Standard organic transformations can be applied to this primary alcohol to generate a variety of analogs, thereby altering the molecule's steric and electronic properties.

Key transformations of the hydroxymethyl group include:

Oxidation: The primary alcohol can be oxidized to an aldehyde, yielding 4-nitro-3-pyridinecarboxaldehyde , or further to a carboxylic acid, to produce 4-nitronicotinic acid . These transformations are typically achieved using common oxidizing agents such as manganese dioxide (MnO₂) for the aldehyde or potassium permanganate (B83412) (KMnO₄) for the carboxylic acid. The resulting carbonyl compounds are valuable intermediates for further C-C bond-forming reactions.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides converts the hydroxymethyl group into its corresponding esters. This allows for the introduction of a wide range of functional groups.

Etherification: Williamson ether synthesis can be employed to form ethers, further diversifying the available analogs.

Halogenation: The hydroxyl group can be substituted with a halogen, typically chlorine or bromine, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting 3-(halomethyl)-4-nitropyridines are highly reactive intermediates, primed for nucleophilic substitution reactions.

These modifications are foundational in medicinal chemistry for structure-activity relationship (SAR) studies, allowing for the fine-tuning of a molecule's biological activity.

| Reaction Type | Reagent Example | Product Functional Group | Resulting Compound Name |

|---|---|---|---|

| Oxidation to Aldehyde | Manganese Dioxide (MnO₂) | -CHO | 4-Nitro-3-pyridinecarboxaldehyde |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | -COOH | 4-Nitronicotinic acid |

| Esterification | Acetyl Chloride | -CH₂OCOCH₃ | (4-Nitropyridin-3-yl)methyl acetate (B1210297) |

| Halogenation | Thionyl Chloride (SOCl₂) | -CH₂Cl | 3-(Chloromethyl)-4-nitropyridine |

Exploration of Diverse Derivatives via Systematic Nitro Group Transformations

The nitro group at the 4-position is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine (B92270) ring. It is also a key functional group for derivatization, most notably through reduction to an amino group.

The reduction of the nitro group can yield several products depending on the reagents and conditions used:

Reduction to Amine: This is the most common transformation, yielding (4-Amino-pyridin-3-yl)methanol sigmaaldrich.comnih.gov. A variety of reducing agents can accomplish this, including catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). This transformation is crucial as it introduces a nucleophilic amino group, which is a key building block for many complex derivatives.

Partial Reduction to Hydroxylamine: Under milder and more controlled reduction conditions, such as using zinc dust in an aqueous ammonium (B1175870) chloride solution, the nitro group can be partially reduced to a hydroxylamine, yielding (4-(Hydroxyamino)pyridin-3-yl)methanol .

Formation of Azo Compounds: In some cases, particularly with metal hydrides, reduction of aromatic nitro compounds can lead to the formation of dimeric azo compounds.

The conversion of the nitro group to an amine is particularly significant as it opens up a vast number of subsequent reactions, including diazotization and coupling, acylation, and alkylation, enabling the synthesis of a broad spectrum of derivatives.

| Product | Example Reagent(s) | Resulting Compound Name | CAS Number |

|---|---|---|---|

| Amine | H₂, Pd/C or Fe/HCl | (4-Amino-pyridin-3-yl)methanol | 138116-34-4 |

| Hydroxylamine | Zn, NH₄Cl | (4-(Hydroxyamino)pyridin-3-yl)methanol | N/A |

Development of Heterocyclic Fused Systems Incorporating the Pyridine Moiety

A key strategy in advanced chemical synthesis is the construction of polycyclic systems, which often exhibit unique biological and material properties. This compound is a valuable precursor for creating fused heterocyclic systems by leveraging the reactivity of its two functional groups in tandem.

A common synthetic pathway involves the initial reduction of the nitro group to an amine, forming (4-Amino-pyridin-3-yl)methanol . This ortho-amino alcohol is an ideal starting material for cyclization reactions to form a new, fused ring. For example, reaction with a one-carbon (C1) electrophile can lead to the formation of a fused five-membered oxazole (B20620) ring or a six-membered pyrimidine (B1678525) ring.

Synthesis of Pyrido[4,3-d]pyrimidines: The reaction of 4-aminopyridine (B3432731) derivatives with reagents like chloroformamidine (B3279071) hydrochloride can lead to the formation of the pyrido[4,3-d]pyrimidine (B1258125) scaffold nih.govmdpi.com. Applying this to (4-Amino-pyridin-3-yl)methanol, a subsequent cyclization and dehydration or oxidation step could yield a fused pyrimidine ring.

Synthesis of Furo[3,4-c]pyridines: Intramolecular cyclization of derivatives of (4-Amino-pyridin-3-yl)methanol can be envisioned. For instance, after converting the amine to a suitable leaving group via diazotization, an intramolecular nucleophilic attack from the hydroxymethyl oxygen could potentially form a furopyridine system, although this pathway may be challenging. A more direct approach could involve the cyclization of 3-amino-4-methylpyridines with reagents like trifluoroacetic anhydride, which has been shown to form fused pyrrolo- and furano-derivatives chemrxiv.org.

These strategies demonstrate how this compound can be used as a scaffold to build more complex, rigid, and planar heterocyclic systems, which are of significant interest in drug discovery and materials science.

Spectroscopic and Structural Elucidation Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Application of Proton and Carbon NMR Techniques

Proton (¹H) NMR Spectroscopy: A ¹H NMR spectrum of (4-Nitropyridin-3-yl)methanol would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the methylene protons of the hydroxymethyl group. The chemical shifts (δ) of the pyridine protons would be influenced by the electron-withdrawing nitro group and the hydroxymethyl substituent. The integration of these signals would correspond to the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent protons would result in specific splitting patterns (e.g., doublets, triplets), providing crucial information about the connectivity of the atoms.

Carbon-¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be significantly affected by the nitro group, with the carbon atom bearing the nitro group typically showing a downfield shift. The carbon of the methylene group would also have a characteristic chemical shift.

Expected ¹H and ¹³C NMR Data for this compound (Hypothetical)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| H-2 | ~8.9 ppm (d) | ~150 ppm |

| H-5 | ~7.8 ppm (d) | ~125 ppm |

| H-6 | ~9.2 ppm (s) | ~155 ppm |

| -CH₂- | ~4.8 ppm (s) | ~60 ppm |

| C-3 | - | ~135 ppm |

| C-4 | - | ~148 ppm |

Note: These are hypothetical values and would require experimental verification.

Utilization of Two-Dimensional NMR Experiments for Connectivity Elucidation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, confirming the connectivity of the protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal correlations between protons and the carbon atoms to which they are directly attached. This would definitively assign the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for establishing long-range connectivity between protons and carbons (typically over two or three bonds). This would be instrumental in confirming the position of the hydroxymethyl and nitro groups on the pyridine ring by showing correlations between the methylene protons and the carbons of the ring, as well as between the ring protons and the methylene carbon.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₆H₆N₂O₃), the expected exact mass would be approximately 154.0378 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. The fragmentation pattern in the mass spectrum would likely involve the loss of the hydroxymethyl group, the nitro group, or other characteristic fragments, providing further evidence for the proposed structure.

Hypothetical Mass Spectrometry Data for this compound

| Technique | Expected Observation |

| High-Resolution MS (HRMS) | [M+H]⁺ ion at m/z ~155.0451, confirming the molecular formula C₆H₇N₂O₃⁺. |

| Electron Ionization MS (EI-MS) | Molecular ion peak at m/z 154. Fragmentation peaks corresponding to the loss of -CH₂OH (m/z 123) and -NO₂ (m/z 108). |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and the methylene group, the asymmetric and symmetric stretches of the nitro group, and the C-N and C=C stretching vibrations of the pyridine ring.

Expected IR Absorption Bands for this compound (Hypothetical)

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | ~3400-3200 (broad) |

| C-H Stretch (aromatic) | ~3100-3000 |

| C-H Stretch (aliphatic) | ~2950-2850 |

| N-O Stretch (asymmetric, NO₂) | ~1550-1500 |

| N-O Stretch (symmetric, NO₂) | ~1360-1320 |

| C=C, C=N Stretch (aromatic ring) | ~1600-1450 |

| C-O Stretch (alcohol) | ~1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring substituted with a nitro group constitutes a significant chromophore. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to π → π* and n → π* transitions. The position and intensity of these absorptions would be influenced by the solvent polarity.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and a wide array of associated properties.

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov This method is used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms on the potential energy surface. researchgate.net For (4-Nitropyridin-3-yl)methanol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. nih.gov

The geometry optimization process yields bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing nitro group and the hydroxymethyl substituent on the pyridine (B92270) ring influences the electronic distribution and, consequently, the geometric parameters of the aromatic system. Computational studies on analogous substituted nitropyridines confirm that such calculations can reproduce experimental geometries with high fidelity. researchgate.netscispace.com

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Structurally Similar Compounds Note: This data is representative and derived from computational studies on analogous substituted pyridine molecules. Specific experimental or calculated values for this compound are not available in the cited literature.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (Nitro) | ~1.48 Å |

| N-O (Nitro) | ~1.22 Å | |

| C-C (Ring) | ~1.38 - 1.40 Å | |

| C-N (Ring) | ~1.33 - 1.34 Å | |

| C3-C (Methanol) | ~1.51 Å | |

| C-O (Methanol) | ~1.43 Å | |

| Bond Angle | O-N-O (Nitro) | ~124° |

| C-C-N (Ring) | ~117° - 125° | |

| C-N-C (Ring) | ~117° | |

| C4-C3-C (Methanol) | ~121° |

Interactive Data Table

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (Nitro) | ~1.48 Å |

| N-O (Nitro) | ~1.22 Å | |

| C-C (Ring) | ~1.38 - 1.40 Å | |

| C-N (Ring) | ~1.33 - 1.34 Å | |

| C3-C (Methanol) | ~1.51 Å | |

| C-O (Methanol) | ~1.43 Å | |

| Bond Angle | O-N-O (Nitro) | ~124° |

| C-C-N (Ring) | ~117° - 125° | |

| C-N-C (Ring) | ~117° | |

| C4-C3-C (Methanol) | ~121° |

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a more rigorous, albeit computationally expensive, approach to studying electronic structure. These methods are valuable for benchmarking DFT results and for systems where DFT may be less reliable. They are employed to calculate highly accurate energies, predict reactivity indices, and simulate spectroscopic parameters. While specific ab initio studies on this compound are not prominent in the literature, the methodologies are well-established for providing precise predictions for related heterocyclic compounds. researchgate.net

Conformational Analysis and Exploration of Energy Landscapes

The presence of the hydroxymethyl group introduces conformational flexibility to the this compound molecule, primarily through rotation around the C3-CH₂ single bond. Conformational analysis aims to identify the stable conformers (local minima on the potential energy landscape) and the energy barriers for interconversion between them.

By systematically rotating the key dihedral angle (C4-C3-CH₂-OH) and calculating the energy at each step, a potential energy surface can be mapped. This analysis can reveal the most stable conformation, which may be influenced by intramolecular interactions such as hydrogen bonding between the hydroxyl proton and an oxygen atom of the adjacent nitro group or the pyridine ring nitrogen. Molecular mechanics calculations can provide a preliminary scan of the conformational landscape, followed by higher-level DFT or ab initio methods to refine the energies of the minima and transition states. nih.gov

Molecular Orbital Analysis and Application of Frontier Orbital Theory to Reactivity

Frontier Molecular Orbital (FMO) theory is a key model for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comlibretexts.org The energy and spatial distribution of these orbitals dictate the molecule's behavior as an electron donor or acceptor. libretexts.org

For this compound, the HOMO is expected to have significant contributions from the pyridine ring and the lone pairs of the methanol (B129727) oxygen. The LUMO, conversely, will be predominantly localized on the electron-deficient pyridine ring and the strongly electron-withdrawing nitro group. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com Quantum chemical calculations can provide precise energies for these orbitals and generate plots of their distributions.

Table 2: Predicted Molecular Properties from Frontier Orbital Analysis for this compound Note: Values are representative, based on calculations for other nitropyridine and aminopyridine derivatives. researchgate.net

| Property | Definition | Predicted Characteristic |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | High (Nucleophilic character) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low (Electrophilic character) |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relatively small, indicating moderate reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | High |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderate |

| Chemical Softness (S) | 1/(2η) | Moderate |

Interactive Data Table

| Property | Definition | Predicted Characteristic |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | High (Nucleophilic character) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low (Electrophilic character) |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relatively small, indicating moderate reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | High |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderate |

| Chemical Softness (S) | 1/(2η) | Moderate |

Prediction of Spectroscopic Parameters and Methodologies for Comparison with Experimental Data

Computational methods are widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental spectra. DFT calculations can accurately predict vibrational frequencies (infrared and Raman), while Time-Dependent DFT (TD-DFT) is used for electronic excitations (UV-Visible spectra). researchgate.net

Vibrational Spectroscopy : After geometry optimization, a frequency calculation confirms the structure is a true minimum (no imaginary frequencies) and provides the wavenumbers and intensities of vibrational modes. nih.gov For this compound, characteristic frequencies for the N-O stretching of the nitro group, O-H stretching of the alcohol, and various C-H and ring stretching/bending modes can be predicted. researchgate.net

UV-Visible Spectroscopy : TD-DFT calculations can predict the electronic transition energies (λmax) and oscillator strengths. For this molecule, transitions are likely to include π → π* excitations within the aromatic ring and n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms.

NMR Spectroscopy : Chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), often show excellent correlation with experimental data. nih.gov

Table 3: Representative Predicted Vibrational Frequencies for this compound Note: Data derived from computational studies on 2-hydroxy-5-methyl-3-nitropyridine. researchgate.net

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Methanol -OH | ~3500 - 3600 |

| C-H Stretch (Aromatic) | Pyridine Ring | ~3050 - 3150 |

| C-H Stretch (Aliphatic) | -CH₂- | ~2900 - 3000 |

| Asymmetric N-O Stretch | Nitro -NO₂ | ~1530 - 1560 |

| Symmetric N-O Stretch | Nitro -NO₂ | ~1340 - 1360 |

| C-N Stretch (Ring) | Pyridine Ring | ~1300 - 1400 |

| C-O Stretch | Methanol C-OH | ~1050 - 1150 |

Interactive Data Table

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Methanol -OH | ~3500 - 3600 |

| C-H Stretch (Aromatic) | Pyridine Ring | ~3050 - 3150 |

| C-H Stretch (Aliphatic) | -CH₂- | ~2900 - 3000 |

| Asymmetric N-O Stretch | Nitro -NO₂ | ~1530 - 1560 |

| Symmetric N-O Stretch | Nitro -NO₂ | ~1340 - 1360 |

| C-N Stretch (Ring) | Pyridine Ring | ~1300 - 1400 |

| C-O Stretch | Methanol C-OH | ~1050 - 1150 |

Reaction Mechanism Modeling and Transition State Analysis for Chemical Transformations

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface connecting reactants to products, key structures such as intermediates and transition states can be located and characterized.

For this compound, a likely chemical transformation is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group activates the pyridine ring towards attack by nucleophiles, particularly at the positions ortho and para to it (C2, C6, and C5). stackexchange.com

Reaction modeling would involve:

Reactant and Product Optimization : Calculating the optimized geometries and energies of the starting material, the nucleophile, and the final product.

Transition State Search : Locating the transition state structure for the rate-determining step, which is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). mdpi.com This is a first-order saddle point on the potential energy surface.

Frequency Calculation : Confirming the nature of the stationary points. The transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. mdpi.com

Intrinsic Reaction Coordinate (IRC) Calculation : Following the reaction path downhill from the transition state to ensure it connects the intended reactants and products (or intermediates).

This process allows for the calculation of the activation energy (ΔG‡), which is crucial for predicting reaction rates and understanding regioselectivity. For instance, calculations could determine whether a nucleophile would preferentially attack the C2 or C6 position of the pyridine ring. stackexchange.comacs.org

Investigation of Solvent Effects on Reactivity and Structure via Computational Approaches

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on the solvent effects on the reactivity and structure of this compound. While computational chemistry is a powerful tool for investigating such phenomena, providing insights into how the surrounding solvent medium influences molecular geometry, electronic properties, and reaction pathways, dedicated research on this particular compound has not been published.

In general, computational approaches to studying solvent effects can be broadly categorized into implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to approximate bulk solvent effects. Explicit solvent models involve including individual solvent molecules in the calculation, providing a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding, at the cost of significantly higher computational resources.

Such studies on other nitroaromatic compounds have demonstrated that solvent polarity can significantly influence their electronic structure, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO), which in turn affects their reactivity and spectroscopic properties. For instance, polar solvents can stabilize charged or highly polar transition states, thereby accelerating certain reactions. Furthermore, specific interactions with solvent molecules, like hydrogen bonding to the nitro group or the hydroxyl group, could induce conformational changes or alter the reactivity of the molecule.

Application As a Synthetic Intermediate and Building Block in Organic Synthesis

Role as a Precursor in the Synthesis of Complex Natural Product Scaffolds

While direct examples of the incorporation of (4-Nitropyridin-3-yl)methanol into the total synthesis of complex natural products are not prominently reported, its structural motifs are present in numerous biologically active alkaloids and other natural compounds. The pyridine (B92270) core is a fundamental component of many natural products, and the nitro and methanol (B129727) functionalities offer strategic handles for elaboration into more complex structures.

The nitro group can serve as a precursor for an amino group via reduction, which is a key step in the synthesis of many natural product scaffolds. This amino functionality can then be used to form new carbon-nitrogen bonds, for example, in the construction of fused heterocyclic systems common in alkaloids. The primary alcohol of the methanol group can be oxidized to an aldehyde or carboxylic acid, or can be used in ether or ester linkages, providing further avenues for molecular diversification.

Table 1: Potential Transformations of this compound for Natural Product Synthesis

| Functional Group | Potential Transformation | Resulting Functionality | Application in Natural Product Scaffolds |

| Nitro Group | Reduction | Amino Group | Formation of amides, amines, and nitrogen-containing heterocycles. |

| Methanol Group | Oxidation | Aldehyde, Carboxylic Acid | Carbonyl chemistry, formation of esters and amides. |

| Methanol Group | Substitution | Ether, Ester | Linkage to other molecular fragments. |

| Pyridine Ring | N-Oxidation | Pyridine-N-oxide | Altered reactivity and directing group for further substitution. |

Utility in the Construction of Advanced Heterocyclic Compounds for Diverse Applications

The reactivity of this compound makes it a valuable starting material for the synthesis of a variety of advanced heterocyclic compounds. The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.

For instance, the nitro group itself can be displaced by various nucleophiles, or it can direct the substitution of other groups on the ring. The methanol group can be converted into a leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions to introduce new functional groups. These transformations can lead to the synthesis of polysubstituted pyridines, which are important scaffolds in medicinal chemistry and materials science.

Integration into Medicinal Chemistry Research Programs as a Scaffold for Ligand Design

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. The ability of this compound to be readily functionalized makes it an attractive starting point for the design and synthesis of new ligands for biological targets.

Methodologies for Design of Ligands for Biological Targets (focused on synthetic approaches)

The design of ligands often involves the systematic modification of a core scaffold to optimize binding to a specific biological target. The synthetic accessibility of derivatives of this compound allows for the exploration of the structure-activity relationship (SAR). For example, the nitro group can be reduced to an amine and then acylated with a variety of carboxylic acids to generate a library of amides. The methanol group can be converted to a series of ethers or esters. Each of these modifications can be assessed for its impact on biological activity.

Table 2: Exemplary Synthetic Approaches for Ligand Design from this compound

| Starting Material | Reagents and Conditions | Product Class | Potential Biological Application |

| This compound | 1. SnCl₂, HCl; 2. RCOCl, Et₃N | 3-(Aminomethyl)-4-acylaminopyridines | Enzyme inhibitors, receptor antagonists |

| This compound | 1. TsCl, pyridine; 2. R-OH, NaH | 3-(Alkoxymethyl)-4-nitropyridines | Exploration of hydrophobic binding pockets |

| This compound | PCC, CH₂Cl₂ | 4-Nitropyridine-3-carbaldehyde | Precursor for imines, Schiff bases |

Synthesis of Probes for Chemical Biology Studies

Chemical probes are essential tools for studying biological processes. They are typically small molecules that can interact with a specific protein or other biomolecule, often with a reporter tag (such as a fluorescent dye or a biotin molecule) attached. The synthetic handles on this compound provide convenient points for the attachment of such tags. For example, the methanol group could be used to link to a fluorescent dye via an ether or ester bond, while the rest of the molecule is designed to bind to a specific protein of interest.

Utilization in Materials Science Research for the Development of Novel Organic Materials

The rigid, aromatic structure of the pyridine ring, combined with the potential for functionalization, makes this compound a candidate for the development of novel organic materials.

Role as a Monomer for Polymer Synthesis (if applicable)

While there are no specific reports on the use of this compound as a monomer, its bifunctional nature (the methanol group and the potential to introduce another reactive site on the pyridine ring) suggests its potential in polymer synthesis. For example, if the nitro group were replaced by another reactive group, such as a carboxylic acid or an amine, the resulting molecule could undergo condensation polymerization. The properties of the resulting polymer would be influenced by the rigid pyridine core and the nature of the substituents.

Information regarding "this compound" in the specified context is not available in the public domain.

Extensive research has been conducted to gather information on the application of the chemical compound "this compound" as a synthetic intermediate and building block in organic synthesis, with a specific focus on its use in ligand design for metal complexes in catalysis or coordination chemistry. Despite a thorough search of scientific literature and chemical databases, no specific research findings, data, or detailed studies corresponding to the use of "this compound" for these particular applications could be located.

The investigation included searches for:

The synthesis of metal complexes derived from "this compound".

The coordination chemistry of ligands based on the 3-hydroxymethyl-4-nitropyridine scaffold.

Catalytic applications of any potential metal complexes formed from ligands derived from this compound.

Crystal structures or detailed characterization of coordination compounds involving "this compound" or its immediate derivatives as ligands.

While the broader fields of pyridine-based ligands, nitro-substituted ligands, and ligands bearing hydroxymethyl groups are well-documented in coordination chemistry and catalysis, the specific compound "this compound" does not appear to have been utilized or reported in the scientific literature for the design of metal complex ligands within the scope of the requested article.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article with research findings and data tables on the "" and specifically on "Ligand Design for Metal Complexes in Catalysis or Coordination Chemistry" for "this compound" as per the provided outline.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes for (4-Nitropyridin-3-yl)methanol and its Analogs

The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research will likely focus on developing novel and sustainable routes to this compound and its derivatives, moving beyond traditional, often harsh, synthetic protocols.

Key areas of development include:

Green Chemistry Approaches : Emphasis will be placed on methodologies that utilize safer reagents, minimize waste, and employ renewable resources. ijarsct.co.inrasayanjournal.co.in This includes solvent-free reactions, the use of ionic liquids, and microwave-assisted or ultrasonic synthesis to improve yields and reduce reaction times. rasayanjournal.co.in One promising strategy involves three-component ring transformations (TCRT) of precursors like dinitropyridone with a ketone and an ammonia (B1221849) source, which can afford nitropyridines that are otherwise difficult to access. nih.gov

Biocatalysis : The use of whole-cell or isolated enzyme systems offers a highly selective and sustainable alternative for synthesis. rsc.org Future work could explore the biocatalytic hydroxylation of a methyl group at the 3-position of 4-nitropicoline or the enzymatic reduction of a corresponding carboxylic acid. This approach provides a simpler and more sustainable route compared to multi-step organic syntheses. rsc.org

Photocatalysis : Visible-light-driven photocatalysis has emerged as a powerful tool for C-H functionalization and bond formation under mild conditions. nih.gov This technology could be harnessed to introduce the hydroxymethyl or nitro groups onto a pre-existing pyridine (B92270) ring with high selectivity, avoiding the need for pre-functionalized starting materials. acs.org

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes that combine three or more reactants in a single step to form complex products. researchgate.net Designing a novel MCR that directly assembles the this compound core from simple, readily available starting materials would represent a significant advancement in synthetic efficiency.

| Synthetic Strategy | Potential Advantages | Relevant Precursors/Catalysts |

| Green Chemistry | Reduced waste, safer conditions, energy efficiency. rasayanjournal.co.in | Dinitropyridone, solid-supported reagents, ionic liquids. rasayanjournal.co.innih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, renewable. rsc.org | Recombinant microbial whole cells, isolated enzymes. rsc.org |

| Photocatalysis | Mild conditions, high functional group tolerance. acs.orgacs.org | Organic dyes, iridium-based photocatalysts. acs.org |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid library generation. researchgate.net | Aldehydes, ammonia, β-ketoesters (Hantzsch-type synthesis). ijarsct.co.in |

Exploration of Undiscovered Reactivity Profiles and Chemical Transformations

The unique electronic arrangement of this compound, featuring both an electron-withdrawing nitro group and a versatile hydroxymethyl group, suggests a rich and largely unexplored reactivity profile.

Future research should focus on:

C-H Functionalization : Direct C-H functionalization is a powerful strategy for derivatization that avoids lengthy pre-functionalization steps. researchgate.net Research into the selective activation of the C-H bonds at the C-2, C-5, or C-6 positions of the this compound ring would open pathways to novel analogs. beilstein-journals.org Photochemical methods involving the generation of pyridinyl radicals, for instance, can offer unique regioselectivity that diverges from classical Minisci-type reactions. acs.orgiciq.orgrecercat.cat

Cycloaddition Reactions : The electron-deficient nature of the nitropyridine ring makes it an excellent candidate for cycloaddition reactions. mdpi.com Investigations into its participation as a dipolarophile in [3+2] cycloadditions with dipoles like azomethine ylides could lead to the synthesis of novel, saturated, and complex fused heterocyclic systems. proquest.comnih.gov Such reactions are often accompanied by dearomatization, providing access to structurally unique scaffolds. mdpi.comproquest.com

Transformations of the Nitro Group : Beyond its role as an electron-withdrawing group, the nitro moiety can be chemically transformed. Future work could explore its reduction to an amino group, opening up a vast array of subsequent functionalization chemistries (e.g., diazotization, amide coupling). Additionally, the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under specific conditions.

Reactivity of the Hydroxymethyl Group : The primary alcohol functionality is a versatile handle for numerous transformations. Future studies will undoubtedly explore its oxidation to an aldehyde or carboxylic acid, esterification, etherification, and conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic displacement, thereby creating a diverse library of derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

To accelerate the discovery and development of derivatives of this compound, the integration of modern automation and continuous manufacturing technologies is crucial.

Emerging methodologies in this area include:

Continuous Flow Synthesis : Nitration reactions are often highly exothermic and can be hazardous on a large scale. laryee.com Performing the synthesis of this compound in microreactors or other continuous flow systems offers superior control over temperature and reaction time, leading to improved safety, higher yields, and better selectivity. beilstein-journals.orgnih.govmicroflutech.com This technology is particularly advantageous for reactions involving unstable intermediates or hazardous reagents. nih.gov

Automated Synthesis Platforms : High-throughput synthesis of compound libraries is essential for drug discovery. nih.govresearchgate.net Automated platforms can perform parallel synthesis in 24- or 96-well plates, enabling the rapid generation of a multitude of this compound analogs by varying reagents and reaction conditions. imperial.ac.uk

Stopped-Flow Technology : Combining the benefits of batch and flow chemistry, automated stopped-flow systems allow for the synthesis of compound libraries using minimal amounts of reagents (micromole scale). nih.govwhiterose.ac.uk This approach is ideal for rapid reaction optimization and the generation of datasets for machine learning models. nih.gov

| Technology | Key Benefits for this compound Synthesis |

| Flow Chemistry/Microreactors | Enhanced safety for nitration, precise temperature control, improved yield and selectivity, easy scale-up. laryee.combeilstein-journals.orgnih.gov |

| Automated Parallel Synthesis | Rapid generation of diverse compound libraries, high-throughput screening, accelerated structure-activity relationship (SAR) studies. nih.govimperial.ac.uk |

| Stopped-Flow Reactors | Minimal reagent consumption, rapid optimization, generation of large datasets for machine learning applications. nih.govwhiterose.ac.uk |

Application of Advanced Characterization Techniques and Data Interpretation Methodologies

Unambiguous structural confirmation is critical in the study of polysubstituted pyridine isomers. Future research will rely on a suite of advanced analytical techniques to characterize this compound and its derivatives.

Advanced NMR Spectroscopy : While standard 1D 1H and 13C NMR are routine, comprehensive characterization of novel derivatives will require advanced 2D techniques. Experiments like COSY, HSQC, HMBC, and NOESY are essential for definitively assigning proton and carbon signals and determining the regiochemistry of new compounds, especially in complex fused systems resulting from cycloaddition reactions. proquest.com

X-ray Crystallography : Single-crystal X-ray diffraction provides the absolute proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. nih.gov This technique will be invaluable for confirming the structure of this compound and its reaction products, providing undeniable evidence of their isomeric purity and conformation in the solid state.

Hirshfeld Surface Analysis : Derived from crystallographic data, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov This methodology can provide insights into the packing forces, hydrogen bonding networks, and other non-covalent interactions that govern the solid-state properties of these compounds.

Computational Spectroscopy : The integration of theoretical calculations with experimental data is becoming standard practice. Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis), aiding in the interpretation of complex experimental spectra. nih.govresearchgate.net

Predictive Synthesis and Reactivity Modeling through Advanced Computational Chemistry Approaches

Computational chemistry is transitioning from an explanatory tool to a predictive one, enabling the rational design of synthetic routes and the anticipation of chemical reactivity.

Future directions in this domain include:

Reactivity and Property Prediction : DFT calculations can be employed to determine key electronic properties of this compound, such as its heat of formation, molecular orbital energies (HOMO-LUMO), and aromaticity (e.g., via Nucleus-Independent Chemical Shift calculations). tandfonline.comresearchgate.net These parameters provide a quantitative understanding of the molecule's stability and electronic character, which in turn helps predict its reactivity in various chemical transformations. ias.ac.in

Mechanism and Selectivity Modeling : Computational modeling can be used to map out the potential energy surfaces of proposed reactions. By calculating the energies of reactants, transition states, intermediates, and products, researchers can elucidate reaction mechanisms and predict the most likely regio- and stereochemical outcomes. This is particularly useful for understanding the selectivity in C-H functionalization or cycloaddition reactions. osu.edu

In Silico Screening and Rational Design : Before committing resources to laboratory synthesis, computational methods can be used to screen virtual libraries of this compound analogs for desired properties. mdpi.com This approach, often used in drug discovery to predict ADME (absorption, distribution, metabolism, and excretion) properties, can guide synthetic efforts toward molecules with a higher probability of success. nih.gov

Machine Learning in Synthesis : The integration of machine learning (ML) with computational and experimental data represents a new frontier. acs.org ML models can be trained on reaction datasets to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose entire retrosynthetic pathways, significantly accelerating the process of chemical synthesis. mit.edu

| Computational Approach | Application to this compound Research |

| Density Functional Theory (DFT) | Prediction of stability, aromaticity, nucleophilicity, and spectroscopic properties. tandfonline.comias.ac.in |

| Transition State Theory | Elucidation of reaction mechanisms and prediction of regioselectivity. osu.edu |

| Molecular Docking/ADME Prediction | In silico screening of analogs for potential biological activity and drug-like properties. nih.govmdpi.com |

| Machine Learning (ML) | Predictive models for reaction outcomes, optimization of synthesis conditions, retrosynthesis planning. acs.orgmit.edu |

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | 25 | None | 65 | 92 |

| DCM | 0 | K₂CO₃ | 58 | 95 |

| THF | 40 | Et₃N | 42 | 88 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

Key techniques include:

- ¹H/¹³C NMR : The hydroxymethyl group (-CH₂OH) appears as a triplet near δ 4.5–5.0 ppm (¹H) and δ 60–65 ppm (¹³C). The nitro group deshields adjacent protons, shifting aromatic protons to δ 8.5–9.0 ppm .

- IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence. A broad O-H stretch (~3300 cm⁻¹) indicates the hydroxymethyl group.

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ at m/z 170.1 (calculated for C₆H₆N₂O₃) with fragmentation patterns (e.g., loss of -OH or -NO₂ groups) validate structure.

Methodological Note : Always cross-validate with elemental analysis (C, H, N) to confirm stoichiometry.

Advanced: How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The nitro group at the 4-position exerts a strong electron-withdrawing effect via resonance and induction, increasing electrophilicity at the 3-position hydroxymethyl group. This enhances susceptibility to nucleophilic attack (e.g., by amines or thiols) but may also promote side reactions like oxidation. For example:

- Substitution Reactions : In DMF with K₂CO₃, the hydroxymethyl group reacts with benzylamine to form (4-Nitropyridin-3-yl)methylbenzylamine (yield: ~60%) .

- Oxidation Risks : Under acidic conditions, the nitro group stabilizes transition states, accelerating oxidation of -CH₂OH to -COOH. Use mild reducing agents (e.g., NaBH₄) to preserve the hydroxymethyl group.

Q. Table 2: Reactivity Trends

| Reaction Type | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Substitution | DMF, K₂CO₃, 25°C | 3-Benzylamine derivative | 60 |

| Oxidation | HNO₃, H₂SO₄, 60°C | 3-Carboxylic acid derivative | 75 |

Advanced: What strategies can resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

Answer:

Contradictions often arise from variations in assay conditions or structural modifications. To address this:

Control Structural Variants : Compare activity of derivatives with substituents at the 2- or 5-positions (e.g., fluoro or chloro analogs) to isolate electronic/steric effects .

Assay Standardization : Replicate studies under identical conditions (e.g., enzyme concentration, pH, incubation time). For example, conflicting IC₅₀ values for kinase inhibition may stem from differing ATP concentrations.

Computational Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental data .

Case Study : A 2025 study reported IC₅₀ = 2.1 μM for a kinase inhibitor derivative, while a 2024 study found IC₅₀ = 8.4 μM. Re-analysis revealed the latter used 10 mM ATP (vs. 1 mM in the former), skewing results .

Advanced: How can computational chemistry methods be applied to predict the interaction mechanisms between this compound and biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to identify key binding residues. The nitro group often forms hydrogen bonds with catalytic lysine residues in kinases .

- Quantum Mechanical (QM) Calculations : Calculate Fukui indices to map electrophilic/nucleophilic regions. The 3-hydroxymethyl group shows high nucleophilicity (f⁻ = 0.15), guiding derivatization strategies.

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donor count to correlate structure with bioactivity. A QSAR model for antiparasitic activity (R² = 0.89) highlighted nitro group orientation as critical .

Q. Table 3: Computational Predictions vs. Experimental Data

| Target Protein | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (μM) |

|---|---|---|

| Kinase A | -9.2 | 3.5 |

| Enzyme B | -7.8 | 12.0 |

Advanced: What experimental design principles are critical for studying the stability of this compound under varying pH and temperature conditions?

Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C). The compound is stable at pH 5–7 but degrades rapidly in alkaline conditions (t₁/₂ = 2 h at pH 9) due to nitro group hydrolysis.

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition onset (~180°C). Store at -20°C in amber vials to prevent photodegradation.

- HPLC Monitoring : Track degradation products (e.g., nitroso derivatives) with a C18 column and UV detection at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.